molecular formula C18H20N4O2 B12494121 4-[4-(dimethylamino)phenyl]-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-[4-(dimethylamino)phenyl]-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12494121
M. Wt: 324.4 g/mol
InChI Key: UQUGGJVEBPSEMO-UHFFFAOYSA-N
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Description

4-[4-(dimethylamino)phenyl]-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound with a unique structure that combines a pyrazoloquinoline core with a dimethylaminophenyl group

Preparation Methods

The synthesis of 4-[4-(dimethylamino)phenyl]-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves multiple steps. One common synthetic route includes the condensation of a suitable pyrazole derivative with a quinoline precursor under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems

Scientific Research Applications

4-[4-(dimethylamino)phenyl]-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(dimethylamino)phenyl]-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar compounds include other pyrazoloquinoline derivatives, such as:

The uniqueness of 4-[4-(dimethylamino)phenyl]-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C18H20N4O2/c1-22(2)11-8-6-10(7-9-11)14-15-12(4-3-5-13(15)23)19-17-16(14)18(24)21-20-17/h6-9,14H,3-5H2,1-2H3,(H3,19,20,21,24)

InChI Key

UQUGGJVEBPSEMO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NN4

Origin of Product

United States

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